molecular formula C7H7FO2 B2401854 4-Fluoro-3-(hydroxymethyl)phenol CAS No. 438049-37-7

4-Fluoro-3-(hydroxymethyl)phenol

Cat. No.: B2401854
CAS No.: 438049-37-7
M. Wt: 142.129
InChI Key: MDGNKMOOSLLPBM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is characterized by a phenol ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenol ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-(hydroxymethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-3-(hydroxymethyl)phenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxymethylphenol: Lacks the fluorine atom, resulting in different biological activity and chemical properties.

    4-Fluoro-3-methylphenol: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Uniqueness: 4-Fluoro-3-(hydroxymethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Fluoro-3-(hydroxymethyl)phenol, also known by its chemical formula C7H7FO2\text{C}_7\text{H}_7\text{F}\text{O}_2 and CAS number 69141614, is a substituted phenolic compound that exhibits notable biological activity. The presence of a fluorine atom and a hydroxymethyl group on the aromatic ring significantly influences its chemical properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H7FO2
  • Molecular Weight : 142.13 g/mol

Structural Features

The compound contains:

  • A hydroxymethyl group (-CH2OH), which enhances its solubility and reactivity.
  • A fluorine atom at the para position relative to the hydroxymethyl group, which increases electrophilicity and may influence biological interactions.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. This characteristic raises important considerations regarding drug-drug interactions and the safety profile of medications that include this compound as an active ingredient.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its structural similarity to other phenolic compounds known for their antimicrobial properties suggests that it may serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes the molecular formulas, biological activities, and similarity indices of these compounds:

Compound NameMolecular FormulaBiological ActivitySimilarity Index
2,6-Difluoro-4-hydroxybenzyl alcoholC8H8F2OAntimicrobial0.93
4-Fluoro-3-hydroxybenzyl alcoholC7H7FOAntioxidant0.80
2-Fluoro-4-methoxy-1-methylbenzeneC9H10F1OAnticancer0.85
(2-Fluoro-6-methylphenyl)methanolC9H11F1ONeuroprotective0.83

The similarity index indicates how closely related these compounds are based on their structural features and biological activities.

Study on Antioxidant Activity

In one study, this compound was tested for its ability to inhibit lipid peroxidation in vitro. The results demonstrated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant activity .

Investigation of Enzyme Inhibition

Another research effort focused on the compound's interaction with CYP3A4. Using an in vitro assay, it was found that this compound significantly inhibited the enzyme's activity at micromolar concentrations. This finding highlights the potential for drug interactions when this compound is co-administered with other medications metabolized by CYP3A4 .

Properties

IUPAC Name

4-fluoro-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGNKMOOSLLPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Fluoro-5-hydroxybenzyl alcohol was prepared according to the following procedure: 2-Fluoro-5-hydroxybenzaldehyde: to a stirred solution of 2-fluoro-5-methoxybenzaldehyde (18.3 g) in dichloromethane (200 mL) at 0° C. was added dropwise a solution of boron tribromide in dichloromethane (1M, 120 mL, 1 eq.). The mixture was stirred for 3 h then concentrated to a volume of ˜50 mL and partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was washed (water), dried (magnesium sulfate) and concentrated to give a red oil (22.7 g). The oil was purified by column chromatography (SiO2, DCM→DIPE) to give the product as a pink crystalline solid (9.9 g, 59% yield);
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18.3 g
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200 mL
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120 mL
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Synthesis routes and methods II

Procedure details

to a stirred solution of 2-fluoro-5-hydroxybenzaldehyde (4.1 g) in methanol (50 mL) at 0° C. was added portionwise sodium borohydride (0.55 g). The mixture was warmed to room temperature, stirred for 1 hour then partitioned between water (200 mL) and ethyl acetate (2×200 mL). The combined organics were washed (brine), dried (magnesium sulfate) and concentrated to give 2-fluoro-5-hydroxybenzyl alcohol as a yellow oil which crystallised on standing overnight (4.1 g, 95% yield):
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4.1 g
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0.55 g
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50 mL
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